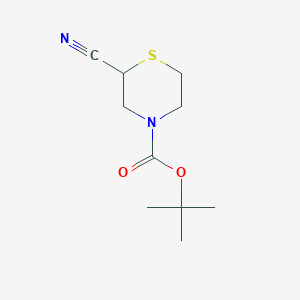

Tert-butyl 2-cyanothiomorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-cyanothiomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-4-5-15-8(6-11)7-12/h8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGBWJCVLSVUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166216 | |

| Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-50-8 | |

| Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from a thiomorpholine derivative or a suitably protected thiomorpholine-4-carboxylic acid.

- Introduction of the cyano group at the 2-position on the thiomorpholine ring.

- Protection of the carboxyl group as a tert-butyl carbamate (Boc) ester to stabilize the molecule and facilitate further reactions.

Detailed Synthetic Route (Based on Analogous Piperidine Derivatives and Thiomorpholine Chemistry)

Although direct detailed synthetic procedures for this compound are scarce, closely related compounds such as tert-butyl 2-cyanopiperidine-1-carboxylate provide a useful template. The synthesis of tert-butyl 2-cyanopiperidine-1-carboxylate involves the conversion of a carboxamide precursor to the cyano derivative using oxalyl chloride, pyridine, and DMF in acetonitrile at low temperatures, followed by purification steps to isolate the product in high yield (97%).

By analogy, this compound can be prepared by:

- Starting from 2-carbamoyl-thiomorpholine-4-carboxylic acid tert-butyl ester.

- Reacting with oxalyl chloride in the presence of DMF and pyridine in acetonitrile at controlled low temperatures (-5°C to 20°C).

- Stirring overnight at room temperature to complete the transformation.

- Work-up involving extraction with ethyl acetate, washing with water and brine, drying, and concentration to isolate the product.

This method leverages the activation of the amide to a reactive intermediate that rearranges to the cyano group, a common synthetic strategy for cyanation of amides.

Alternative Approaches and Reaction Conditions

Solvent and Temperature: Preferred solvents include acetonitrile and tetrahydrofuran (THF), which provide good solubility and reaction control. Reaction temperatures range from low temperatures (-5°C) to ambient or slightly elevated temperatures (up to 85°C) depending on the step.

Use of Carbonyldiimidazole (CDI): In related syntheses, CDI is used to activate carboxylic acids to form reactive intermediates in DMF, facilitating subsequent transformations. This approach could be adapted for the preparation of this compound by activating the carboxyl group prior to cyanation.

Protecting Group Strategies: The tert-butyl carbamate (Boc) group is introduced or retained during synthesis to protect the amine functionality. Removal of Boc protecting groups can be achieved using trimethylsilyl iodide (TMSI) under mild conditions, if necessary.

Summary Table of Key Preparation Parameters

Research Findings and Observations

The high yield (97%) reported in the analogous tert-butyl 2-cyanopiperidine-1-carboxylate synthesis suggests that similar conditions can be optimized for the thiomorpholine analog.

The use of oxalyl chloride and DMF as activating agents is a well-established method for converting amides to nitriles, which is applicable here.

Protection of amine groups with tert-butyl carbamate is critical for the stability of intermediates and final products in multi-step syntheses involving thiomorpholine rings.

The choice of solvent and temperature is crucial to control reaction rates and minimize side reactions, with acetonitrile and THF being preferred solvents.

Literature on related compounds indicates that purification by extraction and chromatography yields pure products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-cyanothiomorpholine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiomorpholine ring.

Reduction: Reduced derivatives with the cyano group converted to an amine.

Substitution: Substituted thiomorpholine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-cyanothiomorpholine-4-carboxylate has been studied for its role as a building block in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance biological activity. For instance, the incorporation of cyanothiomorpholine derivatives has been explored in the development of new pharmaceuticals targeting various diseases.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of thiomorpholine compounds exhibited promising activity against certain cancer cell lines. The modifications with tert-butyl groups improved solubility and metabolic stability, which are critical factors in drug design .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in nucleophilic substitution reactions and cycloadditions, making it useful in constructing complex organic frameworks.

Synthetic Pathways:

- Nucleophilic Substitution : The thiomorpholine moiety can undergo nucleophilic attacks, allowing for the introduction of various substituents.

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions to form fused ring systems that are prevalent in many natural products.

Table 1: Synthetic Reactions Involving this compound

Pharmacological Studies

Research indicates that compounds derived from this compound possess significant pharmacological properties. These include anti-inflammatory and analgesic effects, making them candidates for further investigation as therapeutic agents.

Case Study : A pharmacological evaluation highlighted the anti-inflammatory properties of derivatives synthesized from this compound. The study demonstrated reduced inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanothiomorpholine-4-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the thiomorpholine ring can interact with biological macromolecules. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Morpholine Analogs

The oxygen-to-sulfur substitution in the thiomorpholine core significantly alters physicochemical properties. For example:

- Tert-butyl 2-cyanomorpholine-4-carboxylate (CAS 1211592-70-9, C₁₀H₁₆N₂O₃, MW 212.25) shares the same substituents but contains a morpholine ring (oxygen instead of sulfur). Additionally, sulfur’s larger atomic radius and lower electronegativity may favor nucleophilic reactivity .

Comparison with Ethynyl-Substituted Analogs

Tert-butyl 2-ethynylmorpholine-4-carboxylate (CAS 1416229-07-6, C₁₁H₁₇NO₃, MW 211.26) replaces the cyano group with an ethynyl (-C≡CH) substituent. The ethynyl group enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the cyano group in the target compound is more suited for reductions (e.g., to amines) or nucleophilic additions. The ethynyl derivative’s smaller molecular weight and linear geometry may also influence crystallinity and solubility .

Impact of Thiomorpholine vs. Morpholine Core

The thiomorpholine ring’s sulfur atom introduces distinct electronic and steric effects:

- Solubility : Sulfur’s lipophilicity reduces aqueous solubility compared to morpholine analogs.

- Reactivity : Thiomorpholine derivatives may exhibit higher susceptibility to oxidation, necessitating inert storage conditions.

- Biological Activity : Sulfur-containing heterocycles often show improved binding to enzymes or receptors due to enhanced van der Waals interactions.

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS | Molecular Formula | MW | Core Structure | Key Substituent | Application |

|---|---|---|---|---|---|---|

| Tert-butyl 2-cyanothiomorpholine-4-carboxylate | N/A | C₁₀H₁₆N₂O₂S | ~228 | Thiomorpholine | Cyano (-CN) | Organic synthesis intermediate |

| Tert-butyl 2-cyanomorpholine-4-carboxylate | 1211592-70-9 | C₁₀H₁₆N₂O₃ | 212.25 | Morpholine | Cyano (-CN) | Organic synthesis intermediate |

| Tert-butyl 2-ethynylmorpholine-4-carboxylate | 1416229-07-6 | C₁₁H₁₇NO₃ | 211.26 | Morpholine | Ethynyl (-C≡CH) | Click chemistry, drug discovery |

Biological Activity

Tert-butyl 2-cyanothiomorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1922877-33-5

- Molecular Formula : CHNOS

- Molecular Weight : 267.35 g/mol

- LogP : 0.51

- Polar Surface Area : 59 Ų

The compound features a morpholine ring with a tert-butyl group and a cyano-thioester functional group, which contributes to its biological activity.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of morpholine derivatives with thiocyanates and subsequent esterification processes. The synthesis pathway is crucial for ensuring the purity and yield of the compound for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of morpholine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Research has also highlighted the anticancer potential of morpholine derivatives. In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several morpholine derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Mechanism : In a study focused on cancer cell lines, researchers found that the compound could inhibit the growth of breast cancer cells (MCF-7) by disrupting mitochondrial function and promoting reactive oxygen species (ROS) production .

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating potential for treating neurodegenerative diseases .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1922877-33-5 |

| Molecular Formula | CHNOS |

| Molecular Weight | 267.35 g/mol |

| LogP | 0.51 |

| Polar Surface Area | 59 Ų |

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 2-cyanothiomorpholine-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves carbamate protection of thiomorpholine derivatives followed by cyano-group introduction. For example, tert-butyl carbamate intermediates can be synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. Reaction optimization using fractional factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) is critical to maximize yield and minimize side products. Ethanol or dichloromethane are common solvents, while molybdenum-based catalysts may enhance efficiency .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (for cyanation) | Higher temps risk decomposition |

| Solvent | Anhydrous DCM or EtOH | Polar aprotic solvents improve regioselectivity |

| Catalyst | Mo(CO)₆ or HATU | Reduces reaction time by 30–50% |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction at low temperatures (100 K) enhances resolution, especially for resolving tert-butyl group conformations .

- Dynamic NMR : Conduct variable-temperature ¹H/¹³C NMR (e.g., 200–400 MHz) to analyze axial/equatorial isomerism of the tert-butyl group. Chemical shift differences >0.5 ppm indicate conformational mobility .

- FT-IR and Mass Spectrometry : Confirm cyano-group presence (C≡N stretch at ~2200 cm⁻¹) and molecular ion peaks (e.g., [M+H]⁺ in ESI-MS) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .

- Handling : Use explosion-proof equipment in well-ventilated areas. Ground metal containers during transfer to prevent static discharge .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data for this compound?

- Methodological Answer :

- DFT Calculations with Explicit Solvent Models : Use Gaussian or ORCA software to model solvent effects (e.g., ethanol or acetonitrile). Explicit solvent molecules improve accuracy in predicting equatorial vs. axial tert-butyl conformers .

- Cross-Validation : Compare calculated NMR chemical shifts (via GIAO method) with experimental data. Deviations >0.3 ppm suggest incorrect stereochemical assignments .

Q. What experimental design strategies optimize reaction parameters for introducing the cyano group in thiomorpholine derivatives?

- Methodological Answer :

- Response Surface Methodology (RSM) : Apply a Box-Behnken design to optimize cyanation. Variables include reagent stoichiometry (e.g., TMSCN), catalyst loading, and reaction time.

- Case Study : In analogous epoxidation reactions, Mo(CO)₆ increased TBHP efficiency by 40% at 50°C. Similar principles apply to cyanation .

Q. What analytical approaches are recommended for detecting and quantifying degradation products under varying storage conditions?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Monitor degradation markers (e.g., free thiomorpholine or tert-butanol) at m/z 102 and 75 .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Compare chromatograms to identify hydrolysis or oxidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.